Odoroside A

Description

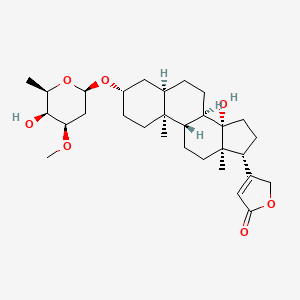

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZZSZQZDODUAA-FNFYTULRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319113 | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12738-19-1 | |

| Record name | Odoroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12738-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odoroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odoroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Natural Occurrence

Odoroside A is characterized by a distinct chemical structure and is found in specific natural sources.

Table 1: Key Chemical and Source Information for this compound

| Property | Value | Source Reference(s) |

| Chemical Name | This compound | medchemexpress.comruixibiotech.comglpbio.com |

| Molecular Formula | C30H46O7 | medchemexpress.comruixibiotech.comyayicheng.combiocrick.com |

| Molecular Weight | 518.68 g/mol | medchemexpress.comruixibiotech.comyayicheng.comglpbio.combiocrick.com |

| CAS Number | 12738-19-1 | medchemexpress.comruixibiotech.comglpbio.combiocrick.com |

| Chemical Family | Cardenolide (Cardiac Glycoside) | smolecule.comroyalsocietypublishing.orgnih.govresearchgate.netmdpi.com |

| Natural Source | Leaves of Nerium oleander L. (Apocynaceae) | medchemexpress.comruixibiotech.comglpbio.comresearchgate.netresearchgate.netnih.govmdpi.commdpi.comjelsciences.com |

| Appearance | Solid, typically white to off-white powder | medchemexpress.comruixibiotech.combiocrick.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | biocrick.com |

This compound is a monoglycosidic cardenolide, meaning its structure consists of a steroid nucleus (the aglycone) attached to a single sugar molecule. researchgate.netmdpi.commdpi.com This structural class is defined by the presence of a five-membered lactone ring fused to the steroid skeleton. researchgate.netsmolecule.com Its primary natural source is the leaves of the oleander plant (Nerium oleander), a common ornamental shrub. medchemexpress.comruixibiotech.comglpbio.commdpi.com The plant family Apocynaceae, to which Nerium oleander belongs, is known to produce a variety of cardenolides. cornell.edumdpi.com

Advanced Structural Elucidation and Stereochemical Analysis of Odoroside a and Its Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. core.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial arrangement.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. hmdb.camimedb.orghmdb.canp-mrd.org The chemical shift (δ) of each nucleus in the spectrum is indicative of its electronic environment, and the integration of ¹H NMR signals reveals the relative number of protons. core.ac.uk

However, for a molecule as complex as Odoroside A, 1D NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are therefore essential for unambiguous assignment. princeton.eduslideshare.net These experiments correlate signals from different nuclei, providing a roadmap of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is crucial for tracing out the spin systems within the aglycone and the sugar moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net This allows for the direct assignment of a proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). sdsu.eduresearchgate.net This is instrumental in connecting different fragments of the molecule, such as the sugar unit to the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are directly bonded. harvard.edu This is vital for determining the stereochemistry of the molecule, including the orientation of substituents and the conformation of the rings.

The comprehensive analysis of these 1D and 2D NMR datasets allows for the complete assignment of all proton and carbon signals in this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 37.2 | 1.55 (m), 1.85 (m) |

| 2 | 27.0 | 1.68 (m), 1.95 (m) |

| 3 | 78.1 | 3.99 (m) |

| 5 | 42.1 | 1.40 (m) |

| 8 | 40.5 | 2.10 (m) |

| 14 | 85.1 | - |

| 17 | 49.8 | 2.80 (dd, J = 9.0, 8.0) |

| 18 | 16.0 | 0.90 (s) |

| 19 | 23.5 | 1.05 (s) |

| 21 | 74.0 | 4.85 (d, J = 2.5), 4.95 (d, J = 2.5) |

| 22 | 176.5 | - |

| 1' | 98.5 | 4.40 (d, J = 7.5) |

Note: This table presents representative data compiled from typical values for cardiac glycosides and may not reflect the exact values from a single specific experimental source.

Elucidation of Glycosidic Linkages and Aglycone Stereochemistry

The connection between the sugar moiety and the aglycone, known as the glycosidic linkage, is a critical structural feature. numberanalytics.com The stereochemistry of this linkage (α or β) and its position on the aglycone are determined using NMR, particularly through HMBC and NOESY experiments. An HMBC correlation between the anomeric proton of the sugar (H-1') and a carbon atom of the aglycone (e.g., C-3) definitively establishes the attachment point.

The stereochemistry of the glycosidic bond is determined by the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2') in the ¹H NMR spectrum, as well as by NOESY correlations. nih.gov A large coupling constant (typically > 7 Hz) for the anomeric proton is indicative of a β-linkage, while a smaller coupling constant suggests an α-linkage. NOESY correlations between the anomeric proton and protons on the aglycone can further confirm the spatial orientation of the sugar.

The stereochemistry of the aglycone itself, with its multiple chiral centers, is also elucidated using NOESY data. nih.gov Correlations between protons on different parts of the steroid-like core reveal their relative orientations, allowing for the assignment of the stereochemistry at key positions such as C-5, C-8, and C-14. scribd.com

Mass Spectrometry (MS) Approaches for Molecular Confirmation and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.netinnovareacademics.inmeasurlabs.com This high accuracy allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula. This is a crucial step in the identification process, distinguishing it from other compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its substructures. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |

| [M+H]⁺ | [Aglycone+H]⁺ | Loss of the sugar moiety |

| [M+H]⁺ | [Sugar-H₂O+H]⁺ | Dehydrated sugar moiety |

| [Aglycone+H]⁺ | [Aglycone-H₂O+H]⁺ | Loss of water from the aglycone |

| [Aglycone+H]⁺ | [Aglycone-2H₂O+H]⁺ | Loss of two water molecules from the aglycone |

Note: The m/z values are dependent on the specific aglycone and sugar of this compound. This table illustrates the general fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.comvscht.czyoutube.com Different types of chemical bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H (hydroxyl) stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups on both the aglycone and the sugar moiety. core.ac.uk

C=O (carbonyl) stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the lactone ring of the cardenolide structure. utdallas.edu

C-O (ether) stretch: Absorptions in the region of 1000-1300 cm⁻¹ are indicative of the C-O bonds within the ether linkages of the glycosidic bond and the lactone ring. youtube.com

C-H stretch: Bands in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of C-H bonds in the steroid nucleus and the sugar. core.ac.uk

The presence and position of these bands provide corroborating evidence for the functional groups identified through NMR and MS analysis.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy encompasses techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with circularly polarized light. vanderbilt.edu These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for the stereochemical analysis of complex natural products like this compound. numberanalytics.com They provide crucial information for determining the absolute configuration and conformation of chiral molecules. numberanalytics.comchemrxiv.org

Circular dichroism measures the difference in absorption between left and right circularly polarized light by a chiral sample. saschirality.org This technique is particularly powerful for establishing the absolute configuration of various classes of natural products. nih.gov For a molecule like this compound, with multiple stereocenters in its steroidal nucleus and sugar moiety, CD spectroscopy can confirm the stereochemistry. The analysis of electronic transitions in the UV-visible region (Electronic Circular Dichroism or ECD) and vibrational transitions in the infrared region (Vibrational Circular Dichroism or VCD) allows for a detailed comparison between experimentally measured spectra and those predicted by quantum chemical calculations. saschirality.orgnih.gov This comparison helps to assign the absolute configuration of the entire molecule. vanderbilt.edu

While specific ORD and CD spectral data for this compound are not detailed in the available literature, the principles of these techniques are routinely applied to related cardenolides. researchgate.netselcuk.edu.tr The stereochemistry of the A/B and C/D ring junctions and the orientation of substituents on the steroid core, as well as the configuration of the attached digitalose (B1209599) sugar, would each contribute uniquely to the chiroptical spectrum. For instance, the cis-fusion of the A/B rings, common in cardenolides, is a key structural feature that would be confirmed by these methods. acs.org The successful interpretation of the spectra relies on the close agreement between experimental data and spectra predicted from computational models for a proposed structure. rsc.org

Computational Chemistry and Molecular Modeling for Structural Validation

Computational chemistry and molecular modeling serve as powerful tools for validating the structures of complex molecules and elucidating their biological interactions. kallipos.grmdpi.com In the case of this compound, molecular modeling techniques, particularly docking simulations, have been employed to validate its structural interaction with its biological target, the Na+/K+-ATPase (NKA) enzyme. nih.govresearchgate.net

This compound is a cardiac glycoside that exerts its biological effects by inhibiting NKA. nih.govresearchgate.net To understand this inhibition at a molecular level, docking simulations were performed based on the known X-ray crystallographic structures of NKA in complex with other cardiac glycosides like ouabain (B1677812) and digoxin (B3395198). nih.govresearchgate.net These computational studies successfully fitted this compound into the established cardiac glycoside binding pocket on the α-subunit of the NKA enzyme. nih.govresearchgate.net

The simulations revealed key molecular interactions that stabilize the this compound-NKA complex. The results were compared with the binding characteristics of three other well-known cardiac glycosides, confirming a similar mode of interaction. nih.govresearchgate.net This computational validation supports the elucidated structure of this compound by demonstrating its stereochemical and electronic complementarity with the NKA binding site.

Table 1: Key Interactions of Cardiac Glycosides with Na+/K+-ATPase from Molecular Docking Studies This table is generated based on data from docking simulations and provides an interactive comparison of molecular interactions.

| Compound | Key Interacting Residues on NKA α-subunit | Common Interaction Points |

| This compound | Thr797, Phe783 | Yes |

| Ouabain | Thr797, Phe783 | Yes |

| Digoxin | Thr797, Phe783 | Yes |

| Digitoxin | Thr797, Phe783 | Yes |

Data derived from docking simulation studies which indicate that this compound shares key interaction points with other known cardiac glycosides, thus validating its binding mode. nih.govresearchgate.net

Identification and Characterization of Naturally Occurring this compound Analogues and Related Cardenolides

This compound belongs to the cardenolide class of compounds, which are found predominantly in plants of the Apocynaceae family, such as Nerium oleander. xmu.edu.cnmdpi.com Phytochemical investigations of Nerium oleander have led to the isolation and characterization of a diverse array of structurally related cardenolide glycosides. acs.orgacs.orgtandfonline.com These natural analogues often differ in the substitution pattern on the steroid nucleus or the type of sugar moiety attached.

Several studies have documented the isolation of these compounds from various parts of the plant, including the leaves, stems, and roots. acs.orgtandfonline.comnih.gov The characterization of these analogues is crucial for understanding structure-activity relationships within this class of compounds. For example, the presence or absence of a hydroxyl or acetate (B1210297) group at certain positions can significantly alter biological activity. researchgate.net

The following table summarizes some of the naturally occurring cardenolides isolated from Nerium oleander alongside this compound, highlighting the chemical diversity within this single plant species.

Table 2: Selected Cardenolides and Analogues Isolated from Nerium oleander This interactive table lists various cardenolides identified in Nerium oleander, the plant source of this compound.

| Compound Name | Plant Part | Reference |

| This compound | Leaves, Stems | xmu.edu.cnresearchgate.net |

| Odoroside H | Leaves, Stems | xmu.edu.cnnih.gov |

| Oleandrin (B1683999) | Leaves, Stems | xmu.edu.cnresearchgate.net |

| Neritaloside | Leaves | nih.gov |

| Nerizoside | Leaves | nih.gov |

| Neridiginoside | Leaves | nih.gov |

| Digitoxigenin (B1670572) | Not Specified | xmu.edu.cn |

| Cardenolide N-1 | Stems, Twigs | acs.org |

| Cardenolide N-2 | Stems, Twigs | acs.org |

| Cardenolide N-3 | Stems, Twigs | acs.org |

| Cardenolide N-4 | Stems, Twigs | acs.org |

| 3β-O-(D-diginosyl)-14β-hydroxy card-20(22)-enolide | Roots | tandfonline.com |

Precursor Compounds and Early Stages of Cardenolide Biosynthesis Relevant to this compound

The biosynthesis of cardenolides, including this compound, originates from the isoprenoid pathway. The initial precursor for the steroidal core is pregnenolone (B344588). nih.gov The formation of pregnenolone is a critical branch point, diverting sterol intermediates towards the production of cardiac glycosides. nih.govresearchgate.net Studies have indicated that phytosterols, such as cholesterol, sitosterol, and stigmasterol, can be metabolized to pregnenolone, marking the first dedicated step in the synthesis of these compounds. nih.gov

From pregnenolone, a key intermediate in the pathway is progesterone (B1679170). The conversion of pregnenolone to progesterone is a crucial step in the early stages of cardenolide biosynthesis. researchgate.net The subsequent modifications of the progesterone molecule set the stage for the formation of the characteristic cardenolide aglycone.

Enzymatic Steps and Key Enzymes in the Biosynthesis of the Steroidal Aglycone of this compound

The formation of the steroidal aglycone of this compound from progesterone involves a series of stereospecific enzymatic reactions. These include reduction, hydroxylation, and oxidation processes that modify the steroid nucleus to create the final aglycone structure before glycosylation.

Progesterone-5β-reductase Activity in Cardenolide Biogenesis

A pivotal step in the biosynthesis of 5β-cardenolides is the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione. This reaction is catalyzed by the enzyme progesterone 5β-reductase (P5βR). nih.govresearchgate.net This enzyme belongs to the progesterone 5β-reductase/iridoid synthase (PRISE) family of short-chain alcohol dehydrogenases. researchgate.net The activity of P5βR is considered a crucial control point in the cardenolide biosynthetic pathway. researchgate.net Overexpression of a P5βR gene in Digitalis purpurea has been shown to increase the production of cardenolides, highlighting its significant role. researchgate.net

| Enzyme | Function | Gene/Family | Organism Studied |

| Progesterone 5β-reductase (P5βR) | Catalyzes the reduction of progesterone to 5β-pregnane-3,20-dione | PRISE family | Digitalis purpurea, Arabidopsis thaliana |

Hydroxylation and Oxidation Processes

Following the reduction of progesterone, the pregnane (B1235032) derivative undergoes a series of hydroxylation and oxidation reactions to form the final aglycone. A characteristic feature of cardenolides is a 14β-hydroxyl group, which is introduced by a pregnane 14β-hydroxylase. researchgate.net While the specific enzymes responsible for all the hydroxylation and oxidation steps leading to the this compound aglycone have not been fully elucidated, it is known that monooxygenases play a significant role in these modifications. nih.gov These enzymatic steps are critical for the biological activity of the resulting cardenolide.

Glycosylation Mechanisms and Glycosyltransferases Involved in this compound Formation

Research on cardenolide-producing plants has identified several UGTs involved in their biosynthesis. For instance, in the wallflower Erysimum cheiranthoides, two UGTs, UGT73C44 and UGT73C45, have been shown to glucosylate the cardenolide aglycone digitoxigenin. nih.gov UGT73C44, in particular, displayed high affinity for this substrate. nih.gov While the specific UGT responsible for the glycosylation of the this compound aglycone has not been definitively identified, it is likely a member of the diverse plant UGT family with specificity for cardenolide aglycones and their corresponding sugar donors. Plant UGTs are known for their broad substrate specificity, which contributes to the vast diversity of glycosylated natural products found in the plant kingdom. nih.govnih.gov

| Enzyme Family | Function | Sugar Donor | Example Substrate |

| UDP-dependent glycosyltransferases (UGTs) | Catalyze the attachment of a sugar moiety to the aglycone | UDP-activated sugars (e.g., UDP-glucose) | Digitoxigenin |

Transcriptomic and Proteomic Investigations of Biosynthetic Genes and Enzymes

The application of transcriptomics and proteomics has provided significant insights into the genetic regulation of cardenolide biosynthesis. By analyzing the genes and proteins that are expressed in cardenolide-producing tissues, researchers can identify candidate genes and enzymes involved in the pathway.

A transcriptomic study of Calotropis procera, a known producer of cardiac glycosides, identified numerous unigenes potentially involved in cardenolide biosynthesis, including those for terpenoid and steroid synthesis, as well as later modification steps like glycosylation. nih.gov The expression of these genes was found to be positively correlated with the accumulation of cardiac glycosides, and their expression was enhanced by wound stress, suggesting a role for these compounds in plant defense. nih.gov

In a study involving Nerium oleander, the plant source of this compound, proteomic analysis was used to investigate the cellular response to its constituent cardenolides. researchgate.netmdpi.com This type of analysis can help to identify proteins that are regulated in response to the presence of these compounds, providing clues about their mode of action and potential regulatory networks. researchgate.netnih.gov For instance, proteomic profiling of cancer cell lines revealed protein subsets whose expression correlated with cellular responsiveness to odoroside H and neritaloside, other cardenolides found in Nerium oleander. mdpi.com

Metabolic Engineering Approaches for Enhanced this compound Production

The elucidation of the biosynthetic pathway of cardenolides opens up possibilities for metabolic engineering to enhance their production. By overexpressing key enzymes or down-regulating competing pathways, it is possible to increase the yield of desired compounds like this compound in plant cell cultures or in heterologous systems.

One successful strategy has been the overexpression of genes encoding key enzymes in the cardenolide pathway. For example, the expression of an Arabidopsis thaliana progesterone-5β-reductase gene in Digitalis purpurea has been explored as a means to increase cardenolide production. researchgate.net Another approach involved the expression of a truncated 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), a key enzyme in the mevalonate (B85504) pathway that provides the precursors for steroid biosynthesis, in Digitalis minor. nih.gov This resulted in an increased production of both sterols and cardenolides. nih.gov These studies demonstrate the potential of metabolic engineering to create high-yielding production platforms for medicinally important cardenolides. mdpi.com

| Gene/Enzyme Target | Engineering Strategy | Host Organism | Outcome |

| Progesterone-5β-reductase (P5βR) | Overexpression | Digitalis purpurea | Potential increase in cardenolide production |

| 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) | Expression of a truncated version | Digitalis minor | Increased production of sterols and cardenolides |

Biotransformation Studies of this compound and Related Cardenolides

Biotransformation is a significant strategy for modifying the structure of natural products to generate novel derivatives, investigate structure-activity relationships (SAR), and predict potential metabolic pathways. nih.govscielo.br In the realm of cardiac glycosides, microbial and enzymatic transformations are employed to create regio- and stereo-specific modifications that are often challenging to achieve through conventional chemical synthesis. nih.gov These processes can lead to new drug candidates with potentially enhanced bioavailability or altered cytotoxic profiles. nih.govresearchgate.net

Research has demonstrated that various microorganisms, particularly fungi, are effective biocatalysts for transforming cardenolides and their corresponding aglycones. nih.govscielo.brscielo.br Common reactions include hydroxylation, oxidation, reduction, and glycosylation, which can significantly impact the biological activity of the parent compound. nih.govscielo.br

A study involving the biotransformation of uzarigenin (B199929) and odoroside-H, a cardenolide structurally related to this compound, utilized the fungus Cunninghamella echinulata NRRL 1382. researchgate.net This process yielded two new metabolites through hydroxylation at the C-7 position, demonstrating the fungus's ability to introduce specific functional groups onto the cardenolide scaffold. researchgate.net

Table 1: Biotransformation of Uzarigenin and Odoroside-H by Cunninghamella echinulata Source: researchgate.net

| Substrate | Metabolite | Transformation Reaction |

|---|---|---|

| Uzarigenin | 7β-OH-uzarigenin | 7β-hydroxylation |

| Odoroside-H | 7β-OH-odoroside-H | 7β-hydroxylation |

The endophytic fungus Alternaria eureka 1E1BL1 has been successfully used to biotransform gitoxigenin (B107731), the aglycone of several cardiac glycosides. nih.govmdpi.com Incubation of gitoxigenin with this fungus led to the isolation of five previously undescribed cardenolides along with three known compounds. nih.gov The transformations involved oxygenation at the C-7 and C-12 positions and, notably, the formation of a dimethyl acetal (B89532), a modification not previously reported for this cardenolide. nih.gov The resulting metabolites generally showed lower cytotoxicity compared to the parent substrate, with 3-epi-diginatigenin exhibiting the highest activity among the new compounds. mdpi.com

Table 2: Metabolites from the Biotransformation of Gitoxigenin by Alternaria eureka 1E1BL1 Source: nih.govmdpi.com

| Metabolite | Transformation Type |

|---|---|

| 3-epi-gitoxigenin | Epimerization |

| Diginatigenin | 12β-hydroxylation |

| 3-epi-diginatigenin | Epimerization, 12β-hydroxylation |

| 7β-hydroxygitoxigenin | 7β-hydroxylation |

| 12-dehydro-3-epi-gitoxigenin | Epimerization, Dehydrogenation |

| Gitoxigenin-3-O-(CH₃)₂-acetal | Dimethyl acetal formation |

| 3-epi-gitoxigenin-3-O-(CH₃)₂-acetal | Epimerization, Dimethyl acetal formation |

| 7β,12β-dihydroxygitoxigenin | 7β-hydroxylation, 12β-hydroxylation |

Filamentous fungi are particularly well-suited for large-scale biotransformation applications due to their faster growth rates compared to plant cell cultures. scielo.br The fungus Cochliobolus lunatus was used to transform digitoxigenin, yielding four different products through hydroxylation and oxidation reactions. scielo.br This was the first report of 8β-hydroxydigitoxigenin being produced via a biotransformation reaction. scielo.br Similarly, Fusarium ciliatum has been shown to hydroxylate digitoxigenin at the 12β-position to produce digoxigenin, a key aglycone for clinically used cardiac glycosides. scielo.br The same fungus also oxidized the C-3β hydroxyl group to yield digoxigenone (B15342972) and digitoxigenone. scielo.br

Table 3: Fungal Biotransformation of Digitoxigenin Source: scielo.brscielo.br

| Fungus | Substrate | Product(s) | Reaction Type |

|---|---|---|---|

| Cochliobolus lunatus | Digitoxigenin | 1β-hydroxydigitoxigenin | 1β-hydroxylation |

| 7β-hydroxydigitoxigenin | 7β-hydroxylation | ||

| 8β-hydroxydigitoxigenin | 8β-hydroxylation | ||

| Digitoxigenone | Oxidation (at C-3) | ||

| Fusarium ciliatum | Digitoxigenin | Digoxigenin | 12β-hydroxylation |

| Digoxigenone | 12β-hydroxylation, Oxidation (at C-3) | ||

| Digitoxigenone | Oxidation (at C-3) |

Bacterial biotransformations of cardenolides have also been reported. The bacterium Pseudomonas aeruginosa KRK6, isolated from the intestine of Poekilocerus pictus, was found to metabolize cardenolides from a methanolic extract of Calotropis procera. researchgate.netarccjournals.com The primary transformation was an oxidation reaction that resulted in products that were more cytotoxic than the initial extract. arccjournals.com The main biotransformation products identified included derivatives of digoxin and K-strophanthin. arccjournals.com

Furthermore, specific enzymatic activities can alter cardenolide structures. For instance, β-glucosidase activity, from either plant material or lactobacilli, has been observed to degrade strophanthidin (B154792) glycosides with multiple sugar units, releasing the corresponding monoglycosides. researchgate.net These can be further hydrolyzed into their aglycones. researchgate.net

Conclusion and Future Directions

Botanical Origin and Distribution of Nerium oleander L. as a Primary Source of this compound

Nerium oleander L. is an evergreen shrub native to Southwest Asia but is now extensively cultivated in warm subtropical regions worldwide, including North Africa, the Mediterranean basin, and Southeast Asia. It thrives in various habitats, often found along riverbanks and in dry riverbeds, demonstrating adaptability to both wet conditions and drought. Its ornamental appeal has led to widespread planting in landscapes, parks, and along roadsides, increasing its accessibility as a botanical source. innovareacademics.innih.govwur.nl All parts of the plant are known to contain cardiac glycosides, with the leaves being a principal source for compounds like this compound. innovareacademics.injelsciences.comresearchgate.net

Biogeographical Variations in this compound Content within Nerium oleander

While specific quantitative data on the biogeographical variation of this compound content within Nerium oleander is not extensively detailed in the provided search results, general trends for cardiac glycosides suggest that environmental factors can influence their accumulation. Factors such as soil composition, climate, geographical location, and even specific cultivars can lead to variations in the concentration of secondary metabolites. wur.nl Studies on Nerium oleander have indicated that its distribution spans diverse climatic zones, from coastal areas to higher altitudes, suggesting a potential for regional differences in its chemical makeup. wur.nl Further research would be needed to precisely quantify these variations for this compound.

Advanced Extraction Techniques for this compound from Plant Matrices

Extracting phytochemicals like this compound from complex plant matrices requires efficient and optimized methodologies. Both conventional solvent-based and modern green extraction techniques have been explored.

Solvent-Based Extraction Approaches and Optimization

Traditional solvent extraction methods for Nerium oleander often involve polar solvents such as methanol (B129727) and ethanol (B145695), or mixtures thereof, due to the glycosidic nature of this compound. google.comgoogle.comscielo.org.za Studies have investigated sequential extractions using solvents of increasing polarity, starting with hexane, followed by acetone, and then methanol, to systematically isolate different classes of compounds. scielo.org.zascielo.org.za Methanol is often preferred for its economization and extraction efficiency. google.com Optimization parameters for extracting phenolic compounds from Nerium oleander leaves using microwave-assisted extraction (MAE) included solvent concentration (35% ethanol), microwave power (500W), irradiation time (60s), and a solvent/material ratio (20 mL/g). researchgate.net While this study focused on phenolics, similar optimization principles apply to glycosides. Aqueous extractions, such as decoction and infusion, have also been employed, with infusions yielding higher extraction rates in one study. scielo.org.zascielo.org.za

Table 1: Solvent Extraction Yields for Nerium oleander (Example Data)

| Solvent/Method | Extraction Yield (g/kg dry weight) | Notes | Reference |

| Hexane | 20.99 ± 0.743 | Lower polarity solvent, typically extracts non-polar compounds. | scielo.org.zascielo.org.za |

| Acetone | Higher yield in N. oleander | Intermediate polarity solvent. | scielo.org.zascielo.org.za |

| Methanol | Similar yield in both samples | Polar solvent, effective for glycosides. | scielo.org.zascielo.org.za |

| Decoction | 22.6 | Aqueous extraction, boiling process. | scielo.org.za |

| Infusion | 43.1 | Aqueous extraction, steeping process. | scielo.org.za |

Note: Specific yields for this compound are not explicitly detailed in these general extraction studies.

Emerging Green Extraction Technologies for this compound

Green extraction technologies aim to reduce environmental impact and enhance efficiency. Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are prominent examples. researchgate.netunimib.it These methods improve cell wall disruption, leading to faster and more efficient extraction of bioactive compounds. researchgate.net SFE, particularly with CO2, can be enhanced by co-solvents like ethanol to improve the solubility of more polar compounds. unimib.it While specific applications of these green technologies for this compound are not detailed, they represent promising avenues for its extraction. univ-constantine3.dzresearchgate.netnih.gov

Purification and Isolation Strategies for High-Purity this compound

Achieving high purity of this compound from crude plant extracts typically involves advanced chromatographic techniques.

Chromatographic Separation Techniques (e.g., Preparative HPLC, Countercurrent Chromatography)

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form (Prep-HPLC), is a cornerstone for purifying natural products. Prep-HPLC utilizes columns with larger diameters and higher flow rates than analytical HPLC to process larger sample volumes, enabling the isolation of pure compounds. nih.govchromservis.eu The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.govchromservis.eu

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not rely on a solid stationary phase. This eliminates irreversible adsorption of samples, making it highly suitable for purifying sensitive natural products. nih.govmdpi.comquattroprep.com CCC offers high load capacity, low solvent consumption, and easy scalability, making it an attractive tool for analytical, preparative, and industrial-scale separations. mdpi.comquattroprep.com It can be used alone or in conjunction with other techniques like Prep-HPLC for enhanced purification. nih.govquattroprep.com

While specific protocols for this compound using these methods are not detailed, research on related cardiac glycosides and other plant compounds demonstrates their efficacy. For instance, studies have successfully isolated flavonoids using a combination of Medium-Pressure Liquid Chromatography (MPLC), HSCCC, and Prep-HPLC. nih.govnih.gov The choice of solvent system and elution mode is critical for achieving optimal separation in both techniques. nih.govnih.gov

Chemical Synthesis and Semisynthesis of Odoroside a and Its Derivatives

Challenges and Strategies in the Total Synthesis of Odoroside A

The total synthesis of this compound has not yet been reported in the scientific literature. However, the synthesis of its aglycone, oleandrigenin, and the closely related compound oleandrin (B1683999), which differs only by an acetyl group on the sugar, has been achieved and highlights the significant challenges involved. nih.govnih.govnih.gov These challenges can be broadly categorized into the construction of the steroidal core and the stereoselective installation of the glycone moiety.

Challenges in the Synthesis of the Steroidal Aglycone (Oleandrigenin):

The synthesis of the oleandrigenin core is a complex undertaking due to its highly oxygenated and stereochemically rich structure. Key challenges include:

Stereocontrol: The steroid backbone contains multiple stereocenters, and their precise control is crucial for biological activity.

Installation of Oxygen Functionalities: The introduction of hydroxyl and lactone functionalities at specific positions of the steroid nucleus requires highly selective and efficient chemical transformations. nih.gov

Construction of the Butenolide Ring: The formation of the unsaturated lactone ring at the C17 position is a critical step that often involves sensitive intermediates.

A notable strategy for the synthesis of oleandrigenin commences from readily available steroids like testosterone (B1683101) or dehydroepiandrosterone (B1670201) (DHEA). nih.gov This approach involves a multi-step sequence to introduce the requisite functionalities onto the steroid D-ring. nih.gov Key transformations in a reported synthesis of oleandrigenin are summarized in the table below. nih.gov

| Step | Reaction | Reagents | Purpose |

| 1 | Enone formation | LDA, TMSCl; then Pd(OAc)2 | Introduction of unsaturation in the D-ring. |

| 2 | Deconjugation | SiO2, DIPEA, toluene | Isomerization of the double bond. |

| 3 | Epoxidation | Co(acac)2, PhSiH3, O2 | Stereoselective introduction of an epoxide. |

| 4 | Epoxide rearrangement | BF3·OEt2 | Installation of the β16-oxidation. |

| 5 | Furan oxidation | Rose Bengal, DIPEA, O2; then NaBH4; then H2SO4/MeOH | Formation of the butenolide ring. |

| 6 | Deprotection | HF·Pyr | Removal of silyl (B83357) protecting groups. |

This synthetic route underscores the complexity of constructing the oleandrigenin scaffold, requiring careful selection of reagents and reaction conditions to achieve the desired stereochemistry and functional group arrangement. nih.gov

Challenges in the Glycosylation with L-Oleandrose:

The attachment of the L-oleandrose sugar moiety to the C3 hydroxyl group of oleandrigenin is arguably the most significant challenge in the total synthesis of this compound and oleandrin. L-oleandrose is a 2-deoxy sugar, and the absence of a participating group at the C2 position makes stereocontrol of the glycosidic bond formation notoriously difficult. nih.govmdpi.comacs.orgnih.gov This often leads to mixtures of α and β anomers, with the desired stereochemistry being difficult to obtain selectively. nih.gov

Strategies to overcome this challenge have focused on the development of stereoselective glycosylation methods. An α-selective glycosylation of oleandrigenin with an L-oleandrose donor has been developed for the synthesis of oleandrin. nih.govnih.gov This was achieved through extensive optimization of reaction conditions, including the exploration of various phosphine-acid complexes as catalysts. nih.gov The use of HBr•PPh3 as a catalyst was found to provide the desired α-glycoside in good yield and selectivity. nih.gov It is anticipated that a similar strategy would be applicable to the synthesis of this compound, which would require a suitably protected L-oleandrose donor lacking the C4' acetyl group.

Semisynthetic Routes to this compound from Structurally Related Precursors

While the total synthesis of cardiac glycosides is a formidable task, semisynthesis from more abundant natural products offers a more practical approach for generating derivatives for pharmacological studies. This compound is structurally very similar to oleandrin, with the only difference being an acetyl group at the C4' position of the oleandrose (B1235672) moiety in oleandrin. researchgate.netwikipedia.orgnih.govresearchgate.netresearchgate.net This suggests that a straightforward semisynthetic route to this compound could be the deacetylation of oleandrin. Although this specific conversion has not been detailed in the reviewed literature, standard deacetylation methods could potentially be employed.

Another potential semisynthetic strategy involves the glycosylation of the naturally occurring aglycone, oleandrigenin. If oleandrigenin can be isolated in sufficient quantities from natural sources, its subsequent glycosylation with a suitable L-oleandrose donor would constitute a semisynthesis of this compound. wikipedia.org The success of this approach would hinge on the development of a highly efficient and stereoselective glycosylation reaction, as discussed in the context of total synthesis. nih.gov

Furthermore, biotransformation using microorganisms can be a powerful tool for the structural modification of cardiac glycosides. For instance, gitoxigenin (B107731), which can be obtained from the acid-catalyzed hydrolysis of oleandrin, has been subjected to biotransformation to produce novel cardenolides. medchemexpress.cn While not a direct route to this compound, this demonstrates the potential of using biological systems to modify cardiac glycoside scaffolds.

Molecular and Cellular Pharmacodynamics of Odoroside a

Mechanisms of Na+/K+-ATPase Inhibition by Odoroside A

This compound functions as an inhibitor of the Na+/K+-ATPase (NKA), also known as the sodium-potassium pump. This enzyme is crucial for maintaining cellular ionic gradients and is a primary target for cardiac glycosides (CGs) nih.govresearchgate.netnih.govontosight.aidntb.gov.uafrontiersin.orgmdpi.comresearcher.liferesearchgate.netacs.org.

This compound shares structural similarities with well-established CGs like ouabain (B1677812), digoxin (B3395198), and digitoxin, suggesting a conserved mechanism of action nih.govresearchgate.netresearchgate.net. Molecular modeling and docking simulations indicate that this compound fits into the cardiac glycoside binding pocket located on the α-subunit of the Na+/K+-ATPase nih.govresearchgate.net. Key interactions have been identified between this compound and specific residues within this binding site, namely Thr797 and Phe783, which are also critical for the binding of other known CGs nih.govresearchgate.net. Studies suggest that this compound inhibits the ATP-hydrolyzing activity of Na+/K+-ATPase with a potency comparable to that of ouabain nih.gov. While the precise specificity across different α-subunit isoforms (α1, α2, α3, α4) is not extensively detailed in the provided literature for this compound specifically, its binding occurs within the general α-subunit binding pocket nih.govresearchgate.net. Cardiac glycosides, in general, bind to the extracellular domain of the α-subunit during the K+-binding and dephosphorylation phase of the pump cycle (E2-P conformation), thereby preventing dephosphorylation and locking the enzyme in an inactive state mdpi.com.

The binding of this compound to the Na+/K+-ATPase induces significant conformational alterations in the enzyme. This interaction is known to lock the pump in an E2-P conformation, specifically by preventing the dephosphorylation step in the enzyme's catalytic cycle mdpi.commdpi.com. This conformational stabilization of the inhibited state is a hallmark of CG action on NKA researchgate.netmdpi.comphysiology.org. The binding of this compound can also influence the enzyme's interactions with other intracellular proteins, thereby affecting downstream cellular events mdpi.com. Structural studies of NKA in the presence of inhibitors like ouabain reveal specific arrangements of transmembrane helices and cytoplasmic domains that are characteristic of the inhibited E2P state, providing a structural basis for how this compound exerts its inhibitory effect mdpi.com.

Reactive Oxygen Species (ROS) Generation and Associated Signaling Pathways by this compound

This compound has been implicated in the generation of reactive oxygen species (ROS) and the subsequent modulation of critical cellular signaling pathways, contributing to its observed anticancer effects nih.govproteomexchange.orgnih.govnih.govresearchgate.netresearchgate.net.

This compound has been shown to activate the ROS/p53 signaling pathway in various cancer cell lines, including those derived from colorectal, leukemia, and lung cancers nih.govproteomexchange.orgnih.govresearchgate.net. This activation is often associated with the induction of mitochondrial apoptosis nih.govresearchgate.net. ROS-mediated DNA damage is a known trigger for p53 activation researchgate.net. As a critical tumor suppressor, p53 then promotes the expression of genes involved in apoptosis and cell cycle arrest, thereby inhibiting tumor cell growth researchgate.net. Proteomic and Western blot analyses have validated that this compound exposure leads to cell cycle arrest and apoptosis, accompanied by the activation of the ROS/p53 signaling cascade proteomexchange.orgnih.govresearchgate.net.

This compound also modulates the c-Jun N-terminal kinase (JNK) signaling pathway, often in conjunction with ROS generation nih.govnih.govresearchgate.netmdpi.com. Studies indicate that this compound and its derivatives activate the ROS/JNK pathway, which in turn promotes autophagy and apoptosis in cancer cells, including leukemia nih.govnih.govresearchgate.net. This activation is often dose-dependent, with increased ROS generation and JNK phosphorylation observed upon treatment nih.govresearchgate.net. The activation of the ROS/JNK pathway is linked to critical mitochondrial events, such as decreased levels of the anti-apoptotic protein Bcl-2, release of cytochrome c into the cytosol, and activation of caspases-3 and -9, ultimately leading to programmed cell death nih.govresearchgate.net. Furthermore, ROS are known to activate MAPK pathways, including JNK, which are implicated in apoptosis nih.gov.

Data Tables

Table 1: In Vitro Potency of this compound in Inhibiting Cancer Cell Viability

| Compound | Cell Line | IC50 (nM) | Incubation Time | Reference |

| This compound | A549 (Lung Cancer) | 183.5 | 48 h | mdpi.com |

| This compound | Endothelial Cells (ECs) | 127 | Not specified | mdpi.com |

| This compound | MDA-MB-231 (Breast Cancer) | 183 | Not specified | mdpi.com |

Impact on Cellular Oxidant Status and Redox Homeostasis

This compound has been shown to disrupt the delicate balance of cellular redox homeostasis, leading to an increase in oxidative stress, which can promote cell death in cancer cells. Studies have indicated that this compound treatment results in a significant decrease in Total Antioxidant Status (TAS) levels, signifying a reduced capacity of the cells to neutralize reactive oxygen species (ROS) mdpi.com. Concurrently, Total Oxidant Status (TOS) levels are significantly elevated, indicating an increase in pro-oxidant activity within the cells mdpi.com. This imbalance is quantified by the Oxidative Stress Index (OSI), which is notably higher in this compound-treated cells, confirming the induction of oxidative stress mdpi.com. This pro-oxidative environment is a critical factor in triggering apoptotic pathways within cancer cells mdpi.com. Furthermore, research suggests that this compound can activate the ROS/p53 signaling pathway, contributing to its anti-cancer effects nih.gov.

Table 1: Redox Status Markers in this compound-Treated Lung Cancer Cells

| Parameter | Control Cells (Mean ± SD) | This compound Treated Cells (Mean ± SD) | p-value |

| TAS (U/L) | 0.6437 ± 0.0151 | 0.5700 ± 0.0067 | < 0.05 |

| TOS (µmol/L H₂O₂ eq.) | 0.6263 ± 0.0258 | 0.8280 ± 0.0208 | < 0.05 |

| OSI (%) | 0.9748 ± 0.0539 | 1.4531 ± 0.0414 | < 0.05 |

*Data adapted from mdpi.com. TAS: Total Antioxidant Status, TOS: Total Oxidant Status, OSI: Oxidative Stress Index.

Effects of this compound on Cell Cycle Regulation

This compound significantly impacts cell cycle progression, leading to arrest at specific phases, thereby inhibiting tumor cell proliferation.

Induction of Cell Cycle Arrest Phases (e.g., G2/M arrest)

Studies have demonstrated that this compound treatment induces cell cycle arrest, particularly at the G2/M phase in colorectal carcinoma cells nih.govresearchgate.net. This arrest is a critical step in preventing cancer cells from dividing and proliferating. The mechanism behind this G2/M arrest is associated with alterations in key cell cycle regulatory proteins. For instance, this compound treatment has been observed to increase the expression levels of p21, a cyclin-dependent kinase inhibitor known to block cell cycle progression at the G1/S and G2/M transitions researchgate.net. This upregulation of p21, often linked to the p53 pathway, contributes to the observed cell cycle halt nih.govresearchgate.net.

Cyclin and Cyclin-Dependent Kinase Modulation

The regulation of the cell cycle is tightly controlled by the sequential activation of cyclins and cyclin-dependent kinases (CDKs). While specific direct modulation of cyclins and CDKs by this compound is an area of ongoing research, its induction of G2/M arrest implies modulation of these critical regulators. For example, the G2/M phase is primarily governed by the Cyclin B1/CDK1 complex mdpi.com. The observed G2/M arrest suggests that this compound may influence the expression or activity of Cyclin B1 and CDK1, or their regulators, to halt cell division researchgate.net. General studies on cell cycle regulation highlight that CDKs like CDK2, CDK4, and CDK1, in complex with their respective cyclins (e.g., Cyclin A, Cyclin D, Cyclin E, Cyclin B), are crucial for cell cycle progression through different phases mdpi.comnih.govnih.govmdpi.com. Dysregulation of these complexes is a hallmark of cancer, and compounds like this compound that can restore or induce cell cycle checkpoints are of therapeutic interest.

Induction of Programmed Cell Death by this compound

A significant mechanism by which this compound exerts its anti-cancer effects is through the induction of programmed cell death, or apoptosis. This process can be initiated via distinct pathways, both of which appear to be influenced by this compound.

Activation of Extrinsic Apoptotic Pathway (FAS, FADD, Caspases)

This compound has been shown to activate the extrinsic apoptotic pathway, a signaling cascade initiated by cell surface death receptors. Specifically, studies indicate that this compound treatment leads to a significant increase in the expression of key components of this pathway, including FAS, FADD (Fas-associated death domain protein), and Caspase-8 nih.govresearchgate.netresearchgate.netthermofisher.com. FAS and FADD are critical for the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator caspases like Caspase-8 researchgate.netthermofisher.com. Activated Caspase-8 then triggers a cascade of downstream executioner caspases, such as Caspase-3 and Caspase-7, ultimately leading to cellular dismantling nih.govthermofisher.com. The upregulation of these genes and proteins confirms this compound's role in initiating apoptosis through the extrinsic route nih.govresearchgate.net.

Mitochondrial Dysfunction and Intrinsic Apoptotic Pathway Involvement

This compound also influences the intrinsic apoptotic pathway, which is primarily triggered by intracellular stress, particularly mitochondrial dysfunction mdpi.comnih.gov. Research indicates that this compound can lead to mitochondrial dysfunction, characterized by a decrease in the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria into the cytosol nih.govresearchgate.net. Cytochrome c release is a critical event that activates the apoptosome complex, leading to the activation of Caspase-9, another initiator caspase mdpi.comnih.gov. Activated Caspase-9 then cleaves and activates Caspase-3, the main executioner caspase responsible for executing the cell death program mdpi.comnih.govresearchgate.net. While some studies suggest this compound primarily activates the extrinsic pathway in lung cancer cells, others indicate a role for mitochondrial dysfunction and the intrinsic pathway in other cancer contexts, such as leukemia, where a decrease in Bcl-2 and activation of Caspase-3 and Caspase-9 were observed nih.govresearchgate.net. The p53 pathway, often activated by oxidative stress, can also play a role in mediating mitochondrial apoptosis nih.govmdpi.com.

Table 2: Key Apoptotic Pathway Genes Affected by this compound Treatment

| Gene/Protein | Pathway Involved | Observed Effect by this compound | Citation(s) |

| FAS | Extrinsic | Upregulated | nih.govresearchgate.net |

| FADD | Extrinsic | Upregulated | nih.govresearchgate.net |

| CASP8 | Extrinsic | Upregulated | nih.govresearchgate.net |

| CASP3 | Extrinsic/Intrinsic | Upregulated/Activated | nih.govresearchgate.netnih.govresearchgate.net |

| CASP7 | Extrinsic | Upregulated | nih.govresearchgate.net |

| CASP9 | Intrinsic | Activated | mdpi.comnih.govresearchgate.net |

| Bcl-2 | Intrinsic | Decreased | nih.govresearchgate.net |

| Cytochrome c | Intrinsic | Released to cytosol | nih.govresearchgate.net |

Compound List

this compound (OA)

FAS

FADD

Caspase-8 (CASP8)

Caspase-3 (CASP3)

Caspase-7 (CASP7)

Caspase-9 (CASP9)

Bcl-2

Cytochrome c

p53

p21

Cyclin B1

CDK1

STAT-3

ROS (Reactive Oxygen Species)

TAS (Total Antioxidant Status)

TOS (Total Oxidant Status)

OSI (Oxidative Stress Index)

Autophagy Induction and its Interplay with Apoptosis

This compound has been shown to induce both autophagy and apoptosis in various cancer cell lines, suggesting a multifaceted approach to its anti-cancer activity. Research indicates that this compound, along with its derivatives, can activate the reactive oxygen species (ROS)/c-Jun N-terminal kinase (JNK) pathway, a cascade that subsequently triggers both autophagy and apoptosis. This dual induction mechanism contributes to the suppression of cancer cell progression, notably observed in leukemia models researchgate.netnih.govresearchgate.net.

The induction of apoptosis by this compound often involves the extrinsic apoptotic pathway. Studies have reported significant alterations in the expression levels of genes critical to this pathway, including FAS, FADD, and Caspase-8 (CASP8), following this compound treatment in lung cancer cells mdpi.com. Furthermore, mitochondrial integrity is compromised, evidenced by a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c into the cytosol, and the subsequent activation of executioner caspases such as Caspase-3 (CASP3) and Caspase-9 (CASP9) nih.govresearchgate.net. These coordinated cellular events culminate in programmed cell death within malignant cells. It is noteworthy that this compound demonstrates selective toxicity, exhibiting potent cytotoxic effects on cancer cells while remaining safe for normal cells at nanomolar concentrations, where it may even promote cell growth mdpi.com.

Modulation of Key Intracellular Signaling Cascades by this compound

This compound influences cancer cell behavior through the modulation of several critical intracellular signaling pathways frequently dysregulated in oncogenesis.

Suppression of STAT-3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT-3) pathway is pivotal in regulating cell proliferation, survival, differentiation, and immune responses. Its aberrant activation is a common feature in many cancers, contributing to tumor progression and therapeutic resistance mdpi.com. This compound effectively suppresses the STAT-3 signaling pathway by reducing the levels of its phosphorylated, active form (phospho-STAT-3) mdpi.comdntb.gov.uanih.gov. In highly metastatic breast cancer cells (MDA-MB-231) and their radioresistant counterparts, treatment with this compound at a concentration of 100 nM resulted in a significant decrease in phospho-STAT-3 levels dntb.gov.uanih.gov.

The downstream consequences of STAT-3 inhibition by this compound are substantial. This suppression leads to reduced expression of key proteins such as OCT3/4 (Octamer-binding transcription factor 3/4) and β-catenin, alongside a decrease in matrix metalloproteinase-9 (MMP-9) activity mdpi.comdntb.gov.uanih.gov. These molecular changes collectively inhibit cancer cell invasion and metastasis. Moreover, by downregulating STAT-3, this compound may help overcome chemoresistance and radioresistance, mechanisms often driven by STAT-3 activation mdpi.com.

Data Table 1: Effects of this compound on STAT-3 Signaling and Downstream Effectors

| Target Molecule | Concentration of this compound | Observed Effect | Reference(s) |

| Phospho-STAT-3 | 100 nM | Significantly decreased | dntb.gov.uanih.gov |

| OCT3/4 | 100 nM | Reduced levels | dntb.gov.uanih.gov |

| β-Catenin | 100 nM | Reduced levels | dntb.gov.uanih.gov |

| MMP-9 Activity | 100 nM | Decreased activity | dntb.gov.uanih.gov |

Influence on Wnt Signaling and β-Catenin Levels

The Wnt/β-catenin signaling pathway is fundamental for cell differentiation, growth, proliferation, and survival, and its dysregulation is implicated in numerous cancers, including colorectal cancer frontiersin.orgoncotarget.commdpi.comnih.gov. This compound's inhibitory effect on STAT-3 signaling is directly correlated with a reduction in β-catenin levels mdpi.comdntb.gov.uanih.gov. In studies involving breast cancer cells, 100 nM this compound treatment led to decreased β-catenin levels in both parental MDA-MB-231 and their radioresistant subclone dntb.gov.uanih.gov. This modulation of β-catenin, a central effector of the Wnt pathway, indicates that this compound can influence Wnt signaling, thereby contributing to its anti-cancer effects by limiting the nuclear translocation of β-catenin and the subsequent activation of genes promoting proliferation and survival.

Regulation of PI3K/AKT Signaling Pathway Components

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of fundamental cellular processes such as cell survival, proliferation, metabolism, and angiogenesis. This pathway is frequently activated in various human cancers, promoting tumor growth and resistance to therapy genome.jpmedsci.orgcusabio.com. While specific direct interactions of this compound with PI3K/AKT pathway components are less detailed in the available literature compared to its effects on STAT-3, this compound has been implicated in modulating this pathway x-mol.net. The PI3K/AKT pathway's established role in regulating autophagy, a process also influenced by this compound, suggests a potential interplay between these signaling networks medsci.org.

Impact of this compound on Protein Synthesis and Amino Acid Transport

This compound significantly impacts cellular protein synthesis by targeting the Na+/K+-ATPase (NKA) pump researchgate.netnih.govresearchgate.net. As a potent inhibitor of NKA activity, a characteristic shared with other cardiac glycosides like ouabain, this compound disrupts the electrochemical gradient across the plasma membrane researchgate.netnih.govresearchgate.net. This disruption specifically leads to the blockage of Na(+)-dependent amino acid transport researchgate.netnih.govresearchgate.net. Consequently, the availability of essential amino acids required for protein synthesis is reduced, resulting in a marked decrease in de novo protein synthesis nih.gov. It is important to note that this inhibition of protein synthesis stems from the impairment of amino acid transport rather than a direct interference with the cellular translation machinery itself nih.gov.

Compound List

this compound

Ouabain

Digoxin

Digitoxin

Oleandrigenin

Oleandrigenin-3-O-β-D-diginoside

Diosmetin

Quercetin

PBI-05204

Salidroside

Metformin

Carnosol

Investigation of DNA Damage Response (DDR) Pathway Modulation by this compound

The DNA Damage Response (DDR) is a complex network of cellular pathways that orchestrates a coordinated response to various forms of DNA damage. Its primary functions include initiating cell cycle arrest, promoting DNA repair, regulating replication fork integrity, and ultimately inducing apoptosis to eliminate cells with irreparable damage, thereby maintaining genomic stability nih.govresearchgate.netresearchgate.netresearchgate.net. Cardiac glycosides (CGs), a class to which this compound belongs, have been identified as compounds that can target the DDR pathway, influencing cancer cell proliferation and survival nih.govresearchgate.netresearchgate.netresearchgate.net.

Effects on DNA Repair Mechanisms

Cardiac glycosides, including this compound, are implicated in engaging cellular DNA repair pathways nih.gov. Research suggests that these compounds can indirectly influence DNA repair by inducing cellular stress, such as the generation of reactive oxygen species (ROS). This compound has been shown to enhance ROS production, which can lead to oxidative DNA damage nih.govresearchgate.net. This induced damage then necessitates the activation of cellular repair machinery.

While the precise direct mechanisms by which this compound modulates specific DNA repair pathways (such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), or Non-Homologous End Joining (NHEJ)) are still under extensive investigation, studies on related CGs provide insights into potential effects. For instance, digoxin, another cardiac glycoside, has been observed to reduce the levels of key DNA repair proteins, including Rad51, ERCC1, BRCA2, Ku70, Ku86, and DNA-PKcs, suggesting an inhibition of both HR and NHEJ pathways in certain cell lines nih.gov. Furthermore, studies on other natural compounds, such as oleanolic acid (OA), have demonstrated the ability to modulate DNA repair pathway choice, shifting the process from homologous recombination to single-strand annealing, thereby increasing mutagenicity mdpi.com. These findings collectively indicate that CGs, as a class, can interfere with or alter the efficiency and fidelity of DNA repair processes, although specific data for this compound’s direct impact on individual repair enzymes or pathways remains an active area of research.

Advanced Analytical Methodologies for Odoroside a Quantification and Detection

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) for Comprehensive Profiling

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) stands as a cornerstone for the sensitive and selective quantification of Odoroside A. This technique combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and structural elucidation power of tandem mass spectrometry.

The development of a robust UHPLC-ESI-MS/MS method for this compound quantification involves meticulous optimization of chromatographic and mass spectrometric parameters. A typical method utilizes a C18 reversed-phase column with a gradient elution system composed of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization efficiency. nih.gov

Method validation is performed in accordance with international guidelines to ensure the reliability of the results. nih.gov Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For cardiac glycosides, linearity is typically established over a specific concentration range with a coefficient of determination (R²) greater than 0.99. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For related cardiac glycosides like oleandrin (B1683999), UHPLC-MS/MS methods have achieved LODs in the low ng/mL range. nih.gov

Precision: Assessed at both intra-day and inter-day levels, precision is expressed as the relative standard deviation (RSD). For cardiac glycoside analysis, acceptable RSD values are typically below 15%. nih.gov

Stability: The stability of this compound in various matrices (e.g., plasma, extracts) under different storage conditions is evaluated to ensure that the sample integrity is maintained throughout the analytical process.

Recovery: This parameter assesses the extraction efficiency of the method. For the analysis of cardiac glycosides in complex matrices like botanical extracts, recovery values are generally expected to be within the range of 80-120%. researchgate.net

Typical Validation Parameters for UHPLC-MS/MS Quantification of Cardiac Glycosides

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (R²) | > 0.99 |

| LOD | Analyte dependent, typically in the low ng/mL range |

| LOQ | Analyte dependent, typically in the mid to high ng/mL range |

| Precision (RSD) | < 15% |

| Recovery | 80-120% |

| Stability | Minimal degradation under specified storage and handling conditions |

UHPLC-ESI-MS/MS is particularly well-suited for the analysis of this compound in complex botanical extracts, such as those derived from Nerium oleander. The high selectivity of Multiple Reaction Monitoring (MRM) mode allows for the accurate quantification of this compound even in the presence of numerous other structurally related cardiac glycosides and interfering matrix components. A study quantitatively determining cardiac glycosides in Nerium oleander found the concentration of this compound to be 231.4 μg/g in the stem during the summer season. nih.govnih.gov This level of specificity is crucial for understanding the phytochemical profile of the plant and for the standardization of herbal products.

Hybrid Tandem Quadrupole Time-of-Flight (QqTOF) Mass Spectrometry for Qualitative Analysis

For the qualitative analysis and structural confirmation of this compound, hybrid tandem quadrupole time-of-flight (QqTOF) mass spectrometry is a powerful tool. researchgate.netmdpi.comnih.govnih.gov This technique provides high-resolution, accurate mass measurements for both the precursor ion and its fragment ions, which is invaluable for the unambiguous identification of the compound in complex mixtures. By comparing the acquired mass spectral data with that of a reference standard or with theoretical fragmentation patterns, the presence of this compound can be confidently confirmed.

Gas Chromatography-Mass Spectrometry (GC/MS) with Derivatization Techniques for Volatile Constituents Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.netacademicjournals.org However, due to the non-volatile nature of cardiac glycosides like this compound, derivatization is a mandatory step to increase their volatility and thermal stability for GC/MS analysis. nih.gov

Common derivatization methods for compounds containing hydroxyl and lactone functional groups, such as this compound, include silylation and acylation. youtube.comomicsonline.orgresearchgate.netresearchgate.net Silylation, for instance, involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, thereby reducing the polarity and increasing the volatility of the molecule. omicsonline.org While GC/MS analysis of underivatized alkaloids in Nerium oleander has been reported, the analysis of its cardiac glycosides would necessitate such a derivatization step. researchgate.net The resulting derivatized this compound can then be separated on a GC column and detected by MS, providing valuable information about its structure based on the fragmentation pattern.

Immunochemical Methods for this compound Detection (if applicable)

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective approach for the detection and quantification of specific analytes. creative-diagnostics.comnih.govbiocompare.com The development of an ELISA for this compound would require the production of specific antibodies that recognize and bind to the molecule. This can be challenging for small molecules like cardiac glycosides, which may require conjugation to a larger carrier protein to elicit an immune response.

While a specific immunoassay for this compound is not widely reported, studies have shown that immunoassays developed for other cardiac glycosides, such as digoxin (B3395198), exhibit cross-reactivity with cardiac glycosides from Nerium oleander. nih.gov This cross-reactivity suggests that the development of a highly specific ELISA for this compound is feasible and would be a valuable tool for rapid screening purposes.

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening

Spectrophotometric and fluorometric assays are well-suited for high-throughput screening (HTS) due to their simplicity, speed, and amenability to automation. For the quantification of total cardiac glycosides in Nerium oleander extracts, spectrophotometric methods based on colorimetric reactions have been employed. nih.govtci-thaijo.org One such method involves the use of Baljet's reagent (picric acid and sodium hydroxide), which reacts with the butenolide ring of cardenolides to produce a colored complex that can be measured spectrophotometrically. nih.gov This type of assay can be adapted for a 96-well plate format for the high-throughput screening of numerous samples.

Fluorometric assays, which generally offer higher sensitivity than spectrophotometric methods, could also be developed for this compound. capes.gov.br This would likely involve derivatizing the molecule with a fluorescent tag or utilizing a probe that exhibits a change in fluorescence upon binding to this compound. Such an assay would be particularly useful for screening large compound libraries for potential inhibitors of this compound's biological activity or for the rapid quality control of herbal extracts.

Perspectives and Future Directions in Odoroside a Research

Elucidating Unexplored Molecular Targets and Secondary Mechanisms of Action

While Odoroside A is known to inhibit the Na+/K+-ATPase (NKA) and suppress the STAT-3 signaling pathway, potentially impacting cellular invasion, its full spectrum of molecular targets and secondary mechanisms of action remains largely unexplored researchgate.netnih.govmdpi.com. Future research should aim to systematically identify novel molecular targets that contribute to its observed biological effects. This could involve employing unbiased proteomic approaches to map protein interactions and cellular responses comprehensively nih.gov. Furthermore, investigating secondary mechanisms, such as its influence on other critical signaling cascades (e.g., PI3K/Akt/mTOR, MAPK pathways, Wnt signaling), could reveal synergistic effects or alternative therapeutic avenues mdpi.commdpi.com. Understanding how this compound modulates these pathways, beyond its primary targets, is essential for a holistic view of its therapeutic profile and for identifying potential drug combinations or resistance mechanisms.

Comprehensive Omics Approaches (Genomics, Metabolomics) to Understand this compound Effects

To gain a deeper understanding of this compound's cellular and systemic effects, comprehensive omics approaches are indispensable. Genomics, particularly transcriptomics, can reveal global changes in gene expression induced by this compound, offering insights into the pathways and cellular processes it modulates researchgate.netjneonatalsurg.com. For instance, studies have shown that this compound treatment can lead to elevated gene expression of apoptosis-related genes like CASP3, CASP7, CASP8, and CASP9 researchgate.net. Integrating these findings with metabolomics data can provide a more complete picture by identifying alterations in metabolic pathways that underpin the compound's activity and cellular response. Such integrated analyses can uncover novel biomarkers, predict therapeutic responses, and elucidate complex biological networks influenced by this compound, paving the way for more targeted therapeutic strategies jneonatalsurg.com.

Advanced In Vitro Model Systems for Mechanistic Investigations (e.g., 3D Cell Cultures, Organoids)

Traditional 2D cell cultures, while valuable, often fail to fully recapitulate the complex microenvironment and cellular heterogeneity found in vivo. Therefore, the future of this compound research necessitates the utilization of advanced in vitro model systems, such as 3D cell cultures and organoids researchgate.net. These models offer a more physiologically relevant platform for studying this compound's mechanisms of action, including its effects on cell-cell interactions, tissue architecture, and drug penetration. Investigating this compound in 3D models of specific cancer types, for example, could provide more accurate insights into its efficacy and mechanisms, potentially revealing novel targets or cellular responses that are not apparent in 2D cultures.

Development of Novel Synthetic Strategies for Accessing this compound Analogues with Enhanced Specificity or Potency

The development of novel synthetic strategies is critical for generating this compound analogues with improved pharmacological properties, such as enhanced specificity, increased potency, or better pharmacokinetic profiles. While this compound shows promise, structural modifications could potentially mitigate off-target effects or amplify its therapeutic benefits sci-hub.se. Research into structure-activity relationships (SAR) can guide the design of these analogues. Exploring diverse synthetic routes will be essential to access a wide array of structural variants, allowing for a systematic evaluation of how specific chemical modifications influence biological activity and cellular targets. This approach could lead to the development of more effective and safer therapeutic agents based on the this compound scaffold.

Preclinical In Vivo Mechanistic Studies Using Advanced Animal Models

Translating promising in vitro findings into clinical applications requires robust preclinical validation using advanced animal models. Such studies are essential for understanding this compound's efficacy, pharmacokinetics, pharmacodynamics, and mechanisms of action within a complex biological system.

Investigation of this compound in Xenograft Models for Molecular Pathway Confirmation